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molecular formula C14H10ClNO2 B3024644 4-chloro-N-(3-formylphenyl)benzamide CAS No. 721409-05-8

4-chloro-N-(3-formylphenyl)benzamide

Cat. No. B3024644
M. Wt: 259.69 g/mol
InChI Key: IFPKRANDHTYRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428456B2

Procedure details

A solution of 4-chloro-N-(3-[1,3]dioxolan-2-yl-phenyl)-benzamide (14.33 g, 47.2 mmol) in 1,4-dioxane (120 mL) is treated with 1N aq. HCl (120 mL) at RT for 1 h then at 60° C. for 30 min. The reaction mixture is cooled down to RT and diluted with ethyl acetate (100 mL). The organic phase is separated and the aqueous phase is extracted twice with ethyl acetate (100 mL). The combined organic phases are washed with brine (200 mL) and dried over MgSO4. After evaporation of the organic solvents the residue is triturated with diethyl ether to give the title compound (10.34 g, 84%) as a beige powder; LC-MS B: tR=0.83 min; [M+H]+=259.82.
Name
4-chloro-N-(3-[1,3]dioxolan-2-yl-phenyl)-benzamide
Quantity
14.33 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]3OCC[O:16]3)[CH:10]=2)=[O:7])=[CH:4][CH:3]=1.Cl>O1CCOCC1.C(OCC)(=O)C>[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([CH:15]=[O:16])[CH:10]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
4-chloro-N-(3-[1,3]dioxolan-2-yl-phenyl)-benzamide
Quantity
14.33 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NC2=CC(=CC=C2)C2OCCO2)C=C1
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic solvents the residue
CUSTOM
Type
CUSTOM
Details
is triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NC2=CC(=CC=C2)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.34 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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